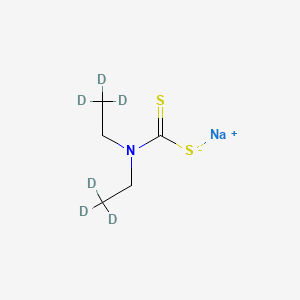
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate is a chemical compound with the molecular formula C₅H₁₀NNaS₂ · 3H₂O. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its ability to chelate metals, making it useful in a variety of chemical reactions and processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate can be synthesized by reacting diethylamine with carbon disulfide and sodium hydroxide in an aqueous solution. The reaction product is then dried at 40°C to generate the final compound, which contains three molecules of crystal water in each molecule .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in large reactors where temperature, pressure, and reactant concentrations are meticulously monitored .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate undergoes various chemical reactions, including:
Substitution: It reacts with metal salts to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I₂), which converts the compound into its disulfide form.
Substitution: Metal salts such as tin(II) chloride are used to form metal complexes.
Major Products Formed
Oxidation: The major product is the disulfide form of the compound.
Substitution: The major products are metal complexes, such as cis-dichlorobis(N,N-diethyldithiocarbamato) tin(IV).
Wissenschaftliche Forschungsanwendungen
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate involves its ability to chelate metals. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes. For example, it inhibits the induction of macrophage nitric oxide synthase by chelating copper ions, which are essential for the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but without the deuterium labeling.
Potassium N,N-diethyldithiocarbamate: Similar in function but with potassium instead of sodium.
Uniqueness
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate is unique due to its deuterium labeling, which can be useful in specific research applications where isotopic labeling is required. This feature distinguishes it from other similar compounds and can provide additional insights in studies involving reaction mechanisms and metabolic pathways .
Eigenschaften
Molekularformel |
C5H10NNaS2 |
|---|---|
Molekulargewicht |
177.3 g/mol |
IUPAC-Name |
sodium;N,N-bis(2,2,2-trideuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3; |
InChI-Schlüssel |
IOEJYZSZYUROLN-TXHXQZCNSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C(=S)[S-].[Na+] |
Kanonische SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)







